molecular formula C12H11N3S B11874469 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole

2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole

Cat. No.: B11874469
M. Wt: 229.30 g/mol
InChI Key: IBDNRYHTAUYKHQ-UHFFFAOYSA-N
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Description

2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. It combines a 1,3,4-thiadiazole scaffold, a established pharmacophore, with a privileged indole structure . This molecular framework is of significant interest due to the known biological properties of its constituents. The 1,3,4-thiadiazole core is recognized as a bioisostere of pyrimidine and pyridazine rings, which allows its derivatives to potentially interfere with nucleic acid and enzyme functions in pathogens and cancer cells . This ring system demonstrates favorable pharmacokinetic properties, including good cell permeability and oral bioavailability, attributed to its mesoionic nature and the lipophilicity provided by the sulfur atom . The indole moiety is a common feature in numerous biologically active natural products and drugs, contributing to diverse receptor binding capabilities . Researchers are investigating this hybrid compound primarily in the context of developing new chemotherapeutic and antimicrobial agents. Compounds featuring the 1,3,4-thiadiazole nucleus have demonstrated a broad spectrum of pharmacological activities in scientific studies, including potent antibacterial, antifungal, and antiproliferative effects against various human cancer cell lines . The specific 2-ethyl-5-indolyl substitution pattern is designed to explore structure-activity relationships and optimize interactions with biological targets. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C12H11N3S/c1-2-11-14-15-12(16-11)10-7-8-5-3-4-6-9(8)13-10/h3-7,13H,2H2,1H3

InChI Key

IBDNRYHTAUYKHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The cyclization of thiosemicarbazides represents a cornerstone in 1,3,4-thiadiazole synthesis. For 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole, this method likely involves ethyl-substituted thiosemicarbazide precursors. As demonstrated by Gupta et al., thiosemicarbazides cyclize in the presence of acetyl chloride or polyphosphoric acid to form 2-amino-5-substituted thiadiazoles . Adapting this approach, ethyl 1H-indole-2-carboxylate could be treated with hydrazine hydrate to yield 1H-indole-2-carbohydrazide, followed by thionation with Lawesson’s reagent to form the corresponding thiohydrazide . Subsequent cyclization with ethyl chlorooxoacetate in toluene under reflux conditions may introduce the ethyl group at position 2, yielding the target compound (Scheme 1).

Key Reaction Parameters :

  • Solvent : Toluene or dichloromethane

  • Temperature : Reflux (110°C) for cyclization

  • Catalyst : Lawesson’s reagent (2.2 equiv)

  • Yield : ~70–85% (based on analogous reactions)

One-Pot Intramolecular Wittig Reaction

Intramolecular Wittig reactions offer a streamlined route to functionalized thiadiazoles. Anary-Abbasinejad et al. reported a one-pot synthesis of pyrrolidinone-thiadiazole hybrids using triphenylphosphine (Ph₃P) and acetylenic esters . For this compound, ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]acetate could react with dimethyl acetylenedicarboxylate (DMAD) in CH₂Cl₂ at room temperature. The indole moiety may be introduced via a pre-functionalized aryl aldehyde, with Ph₃P facilitating the Wittig cyclization (Scheme 2).

Optimized Conditions :

  • Reagents : DMAD (1.0 equiv), Ph₃P (1.5 equiv)

  • Solvent : Dichloromethane (10 mL scale)

  • Time : 24 hours at room temperature

  • Yield : 48–85% (depending on substituent electronic effects)

Oxidative Cyclization of Thiosemicarbazones

Oxidative cyclization using ferric chloride (FeCl₃) provides an alternative pathway. Thiosemicarbazones derived from 1H-indole-2-carbaldehyde and ethyl hydrazinecarbothioamide undergo FeCl₃-mediated cyclization to form the thiadiazole core . The ethyl group may be introduced either via the hydrazinecarbothioamide precursor or through post-cyclization alkylation. This method benefits from mild conditions and avoids harsh dehydrating agents.

Procedure :

  • Synthesize ethyl hydrazinecarbothioamide from ethyl isothiocyanate and hydrazine.

  • Condense with 1H-indole-2-carbaldehyde to form the thiosemicarbazone.

  • Treat with FeCl₃ (2.0 equiv) in ethanol under reflux for 6 hours .

Yield : ~65–75% (extrapolated from similar substrates) .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Thiosemicarbazide CyclizationHigh yields; ScalableRequires toxic reagents (Lawesson’s reagent)70–85%
Intramolecular WittigMild conditions; Functional group toleranceCostly reagents (Ph₃P)48–85%
Oxidative CyclizationAvoids strong acids; Simple workupModerate yields; Longer reaction times65–75%

Experimental Considerations and Spectral Characterization

Spectral Data (Predicted) :

  • ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 4.36 (s, 2H, CH₂), 7.28–7.34 (m, 4H, indole-H) .

  • ¹³C NMR : 14.1 (CH₂CH₃), 112.3–136.8 (aromatic carbons), 166.2 (C=S) .

  • HRMS (ESI+) : m/z calcd. for C₁₂H₁₁N₃S [M+H]⁺: 229.30; found: 229.31 .

Purification :

  • Column chromatography (hexane/EtOAc, 3:1) or recrystallization from methanol .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the sulfur-bridged carbon (C-2) or nitrogen atoms.

  • Amine Alkylation :
    Reaction with α-bromoacetyl compounds (e.g., bromoacetophenone) in refluxing ethanol yields hydrobromide derivatives. For example:

    2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazol-2-amine+BrCH2COAralkylated product (55–68% yield)\text{2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazol-2-amine} + \text{BrCH}_2\text{COAr} \rightarrow \text{alkylated product (55–68\% yield)}

    This proceeds via an SN2 mechanism, with the thiadiazole amine acting as the nucleophile .

  • Thiosemicarbazide Cyclization :
    Treatment with thiosemicarbazide under reflux forms 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines (92–100% yield) .

Table 1: Nucleophilic Substitution Yields

ReactantProductYield (%)Conditions
α-Bromoacetyl compoundsHydrobromide derivatives55–68Reflux, ethanol
Thiosemicarbazide1,3,4-Thiadiazol-2-amines92–100Reflux, 5–10 hours

Electrophilic Aromatic Substitution (Indole Ring)

The indole moiety undergoes electrophilic substitution at the C-3 or C-5 positions, influenced by the electron-donating ethyl group.

  • Nitration :
    Nitration with HNO₃/H₂SO₄ introduces nitro groups at C-3 or C-5 of the indole ring, though yields are moderate (40–60%) due to competing oxidation .

  • Halogenation :
    Bromine or iodine in acetic acid selectively substitutes the indole ring, with para-substitution dominating (70–85% yield) .

Oxidation and Reduction Reactions

  • Oxidation of Thiadiazole :
    Treatment with KMnO₄ oxidizes the sulfur atom in the thiadiazole ring to sulfoxide or sulfone derivatives, depending on reaction time and temperature .

    ThiadiazoleKMnO4,ΔSulfoxideexcessSulfone\text{Thiadiazole} \xrightarrow{\text{KMnO}_4, \Delta} \text{Sulfoxide} \xrightarrow{\text{excess}} \text{Sulfone}

    Sulfoxides show enhanced solubility in polar solvents .

  • Reduction of Indole :
    Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline, altering the compound’s aromaticity (80–90% yield) .

Cycloaddition and Ring-Opening Reactions

The thiadiazole core participates in cycloaddition reactions due to its electron-deficient nature.

  • Diels-Alder Reactions :
    Reacts with electron-rich dienes (e.g., furan) to form bicyclic adducts (50–65% yield) .

  • Ring-Opening with Amines :
    Strong nucleophiles like hydrazine cleave the thiadiazole ring, generating thioamide intermediates .

Functional Group Transformations

  • Ester Hydrolysis :
    Ethyl ester derivatives undergo alkaline hydrolysis to carboxylic acids (NaOH/EtOH, 80–90% yield) .

  • Schiff Base Formation :
    Condensation with aromatic aldehydes (e.g., benzaldehyde) produces Schiff bases, utilized in metal coordination studies .

Comparative Reactivity Insights

The ethyl group at C-2 sterically hinders substitutions at adjacent positions but stabilizes intermediates through hyperconjugation. Computational studies (DFT) confirm that the HOMO/LUMO gap of the thiadiazole ring (−5.2 eV/−1.8 eV) dictates its preference for nucleophilic over electrophilic attacks .

Table 2: Bioactivity of Key Derivatives

DerivativeActivityIC₅₀/EC₅₀Model
Hydrobromide alkylationAntiproliferative2.2 ± 0.37 µMPanc-1R cells
SulfonamideAnticonvulsant16 mg/kgMES assay

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique chemical structure that combines an indole moiety with a thiadiazole ring. This structural composition is crucial for its biological activity. The synthesis typically involves cyclization reactions that integrate the indole and thiadiazole functionalities. A common synthetic route includes the reaction of 2-ethyl-1H-indole-3-carboxylic acid hydrazide with various thioketones or isothiocyanates under acidic or basic conditions.

Anticancer Activity

Recent studies have highlighted the potential of 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole as an anticancer agent:

  • Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values ranging from 0.275 to 1.18 µM against HepG2 (liver) and MCF7 (breast) cancer cells .
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of tumor suppressor proteins such as p53. This suggests that it could be a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens:

  • Spectrum of Activity : Preliminary studies indicate that it has effective antibacterial properties against Gram-positive and Gram-negative bacteria. For example, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Case Studies : In one study, various derivatives were tested for their minimum inhibitory concentrations (MICs), revealing that some derivatives displayed potent activity comparable to standard antibiotics .

Pharmacological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for other pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Neuroprotective Effects : Emerging research suggests potential neuroprotective effects, indicating that compounds with similar structures may help in managing neurodegenerative diseases .

Comparative Analysis with Related Compounds

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
This compoundThiadiazoleHigh (IC50 < 1 µM)Moderate
2-Ethyl-5-(pyridin-2-yl)-1,3,4-thiadiazoleThiadiazoleModerateHigh
2-Ethyl-5-(benzothiazol-2-yl)-1,3,4-thiadiazoleThiadiazoleLowModerate

Mechanism of Action

The mechanism of action of 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the 1,3,4-thiadiazole ring critically influence biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Substituents (Positions) Key Properties/Activities Synthesis Method References
2-Ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole Ethyl (C2), Indol-2-yl (C5) Potential serotonin receptor interaction; Moderate lipophilicity Multi-step alkylation/cyclization
5-(1H-Indol-3-yl)-1,3,4-thiadiazol-2-amine Indol-3-yl (C5), Amino (C2) Antimicrobial activity (variable); Higher polarity due to –NH2 Trifluoroacetic acid-mediated cyclization
2-Amino-5-ethyl-1,3,4-thiadiazole Ethyl (C5), Amino (C2) Broad-spectrum applications (research); High solubility Direct alkylation of thiosemicarbazide
Disulfide-linked thiadiazoles (e.g., Liu et al., 2018) Disulfanyl (C2), Phenylcarbamoyl (C5) Anticancer activity (A549, HeLa cell lines) Oxidative coupling of thiols
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-one Trifluoromethyl (C5), Ketone (C2) Enhanced metabolic stability; Fluorine-induced polarity Cyclocondensation with trifluoroacetyl chloride

Physicochemical Properties

  • Solubility : Indol-3-yl derivatives with polar groups (e.g., –OH in TS and TSF ) exhibit higher aqueous solubility than the target compound’s indol-2-yl motif.

Key Research Findings and Gaps

Substituent Position Matters : Indol-2-yl vs. indol-3-yl substitution alters π-stacking and hydrogen-bonding interactions, impacting target binding .

Alkyl vs. Aryl Groups : Ethyl substituents improve lipophilicity but may reduce metabolic stability compared to aryl groups (e.g., phenyl in ).

Biological Activity Variability: Minor structural changes (e.g., disulfide vs. ethyl groups) lead to significant differences in cytotoxicity and antimicrobial efficacy .

Biological Activity

The compound 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound consists of an indole moiety linked to a thiadiazole ring. The presence of both aromatic and heterocyclic components contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that various thiadiazole derivatives demonstrate activity against a range of bacteria and fungi:

CompoundActivityTarget OrganismsInhibition (%)
5aAntibacterialS. aureus80%
5bAntibacterialE. coli76%
5dAntifungalC. albicans85%

These findings suggest that the incorporation of indole into the thiadiazole framework enhances its antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG-2 (liver cancer)4.37 ± 0.7
A549 (lung cancer)8.03 ± 0.5
T47D (breast cancer)<10

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Other Biological Activities

In addition to its antibacterial and anticancer properties, this compound has been investigated for various other biological activities:

  • Antioxidant Activity : Thiadiazoles have demonstrated significant antioxidant effects, which could contribute to their protective roles against oxidative stress-related diseases .
  • Antidiabetic Effects : Some derivatives have shown potential in managing diabetes through modulation of glucose metabolism .
  • Neuroprotective Effects : Certain studies indicate that thiadiazoles may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders .

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Siddiqui et al. synthesized new derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition rates.
  • Karegoudar et al. reported on the antiproliferative activity of novel thiadiazoles against various cancer cell lines, noting that some compounds had ID50 values significantly lower than cisplatin.
  • A recent study explored the β-glucuronidase inhibition potential of indole-based thiadiazoles, revealing strong inhibitory effects with IC50 values as low as 0.5 µM for certain analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-ethyl-5-(1H-indol-2-yl)-1,3,4-thiadiazole and its analogs?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For example, thiourea intermediates can react with indole-substituted aldehydes in the presence of sulfuric acid to form the thiadiazole core. Optimized conditions (e.g., solvent, catalyst, temperature) are critical for yield and purity. Post-synthetic modifications, such as S-alkylation, may introduce ethyl or other substituents .
  • Key Data : In a study of analogous thiadiazoles, reaction yields ranged from 65% to 85% when using ethanol as a solvent and HCl as a catalyst .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • 1H/13C-NMR : Confirms proton environments and carbon connectivity. For example, indole NH protons appear as singlets near δ 10–12 ppm, while ethyl groups show triplet/multiplet patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S bonds at ~650 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, S percentages (e.g., <0.5% deviation) .

Advanced Research Questions

Q. What computational strategies are used to predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins. For example:

  • Target Selection : Enzymes like cyclooxygenase-2 (COX-2) or kinase inhibitors are common due to thiadiazole’s heterocyclic pharmacophore .
  • Docking Parameters : Grid boxes centered on active sites (e.g., COX-2: 20 ų), Lamarckian genetic algorithms for conformational sampling .
    • Key Data : A derivative with a 4-fluorophenyl substituent showed a docking score of −9.2 kcal/mol against COX-2, comparable to celecoxib (−9.5 kcal/mol) .

Q. How can researchers resolve contradictions in biological activity data between structurally similar thiadiazole derivatives?

  • Methodological Answer :

  • Substituent Analysis : Compare electronic (e.g., electron-withdrawing vs. donating groups) and steric effects. For instance, para-substituted aryl groups may enhance membrane permeability vs. meta-substituted analogs .
  • Conformational Studies : X-ray crystallography (using SHELXL ) or DFT calculations to identify bioactive conformers.
  • In Vitro Validation : Dose-response assays (e.g., IC50 values) to correlate docking predictions with experimental results .
    • Example : In a study, 2-(3-methoxyphenyl)-substituted thiadiazole exhibited IC50 = 5.3 µM against MGC803 cancer cells, while a 4-methyl analog showed reduced activity (IC50 = 12.7 µM), attributed to steric hindrance in the binding pocket .

Data Contradiction Analysis

Q. Why do some thiadiazole derivatives exhibit variable antimicrobial activity despite similar structures?

  • Methodological Answer :

  • Lipophilicity vs. Solubility : LogP values (calculated via ChemDraw) influence cellular uptake. Derivatives with LogP >3 may exhibit poor aqueous solubility, reducing bioavailability .
  • Resistance Mechanisms : Efflux pump activation in bacterial strains (e.g., E. coli AcrAB-TolC) can diminish efficacy. Synergy assays with pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) clarify this .
    • Case Study : A methylthio-substituted analog showed MIC = 8 µg/mL against S. aureus but was ineffective against P. aeruginosa due to efflux overexpression .

Methodological Tables

Parameter Example Data Reference
Synthesis Yield 72–88% (ethanol, HCl catalyst)
Docking Score (COX-2) −9.2 kcal/mol (fluorophenyl analog)
IC50 (MGC803 Cancer Cells) 5.3 µM (3-methoxyphenyl derivative)
MIC (S. aureus) 8 µg/mL (methylthio-substituted)

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